molecular formula C11H10FNO2 B2566752 3-(6-fluoro-1H-indol-1-yl)propanoic acid CAS No. 951626-41-8

3-(6-fluoro-1H-indol-1-yl)propanoic acid

Cat. No. B2566752
CAS RN: 951626-41-8
M. Wt: 207.204
InChI Key: YRECVZUOVYPVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-fluoro-1H-indol-1-yl)propanoic acid is a chemical compound with the CAS Number: 951626-41-8 . It has a molecular weight of 207.2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Biological Activity of Schiff Bases

Schiff bases derived from indole compounds, including 3-(6-fluoro-1H-indol-1-yl)propanoic acid, show remarkable antimicrobial activity. These compounds are synthesized from Tryptophan and different aldehydes and tested for their antibacterial and antifungal properties, demonstrating significant effectiveness in these areas (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Regioselective Synthesis Applications

3,3-bis(indol-3yl)propanoic acids, related to this compound, are synthesized via a regioselective hydroarylation process. This method is significant for creating bis(indol-3-yl) compounds, which are important in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).

Photochromic Compound Structure Analysis

The compound 3-{3,3-dimethyl-6'-nitrospiro[2'H-chromene-2,2'-(2,3-dihydro-1H-indole)]-1-yl}-propanoic acid, structurally related to this compound, has been studied for its crystal structure and photochromic behavior, contributing to the understanding of the structural and functional aspects of photochromic compounds (Zou et al., 2004).

Fluorescence Imaging Applications

The derivative 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal shows potential as a ratiometric fluorescent pH probe, useful for detecting strong acidity pH in living cells. This demonstrates the application of indole-based compounds in biological imaging (Nan et al., 2015).

Crystal Structure of Indole Derivatives

Studies on the crystal structure of indole derivatives, including compounds similar to this compound, provide insights into the molecular geometry and stabilization mechanisms. These findings are valuable for pharmaceutical and food industry applications (Li, Liang, & Tai, 2009).

Synthesis of Fluoromethyl Indol-3-yl Ketones

The fluoroacetylation of indoles using fluorinated acetic acids for the synthesis of fluoromethyl indol-3-yl ketones demonstrates the versatility of indole compounds in chemical synthesis. This process is catalyst- and additive-free, highlighting efficient synthetic routes (Yao et al., 2016).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(6-fluoroindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-9-2-1-8-3-5-13(10(8)7-9)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRECVZUOVYPVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.